4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Overview
Description
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is an organic compound that features a pyrazole ring substituted with an ethoxybenzoyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Introduction of the ethoxybenzoyl group: This step involves the acylation of the pyrazole ring using 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the butanoic acid moiety: The final step involves the alkylation of the pyrazole derivative with a suitable butanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-{4-[(4-carboxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid.
Reduction: Formation of 4-{4-[(4-ethoxybenzyl)amino]-1H-pyrazol-1-yl}butanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzoyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
- 4-{4-[(4-ethoxybenzyl)amino]-1H-pyrazol-1-yl}butanoic acid
Uniqueness
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to the presence of the ethoxybenzoyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
4-[4-[(4-ethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-14-7-5-12(6-8-14)16(22)18-13-10-17-19(11-13)9-3-4-15(20)21/h5-8,10-11H,2-4,9H2,1H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFHFXJYKLHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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